

(S,R,S)-MI-1061: A Technical Guide for Preclinical Cancer Research

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Compound of Interest

Compound Name: (S,R,S)-MI-1061

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-MI-1061 is a potent and orally bioavailable small-molecule inhibitor targeting the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] Contrary to the initial topic of inquiry, extensive research has characterized MI-1061 as a highly specific inhibitor of the MDM2-p53 pathway, with no current evidence supporting a role as an inhibitor of the MLL1-WDR5 interaction. In cancers retaining wild-type p53, the tumor suppressor's function is often abrogated by its primary negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. By disrupting this interaction, MI-1061 stabilizes and activates p53, leading to the induction of downstream target genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] This document provides a comprehensive technical overview of **(S,R,S)-MI-1061**, including its mechanism of action, preclinical data, and detailed experimental protocols to guide its evaluation in cancer research.

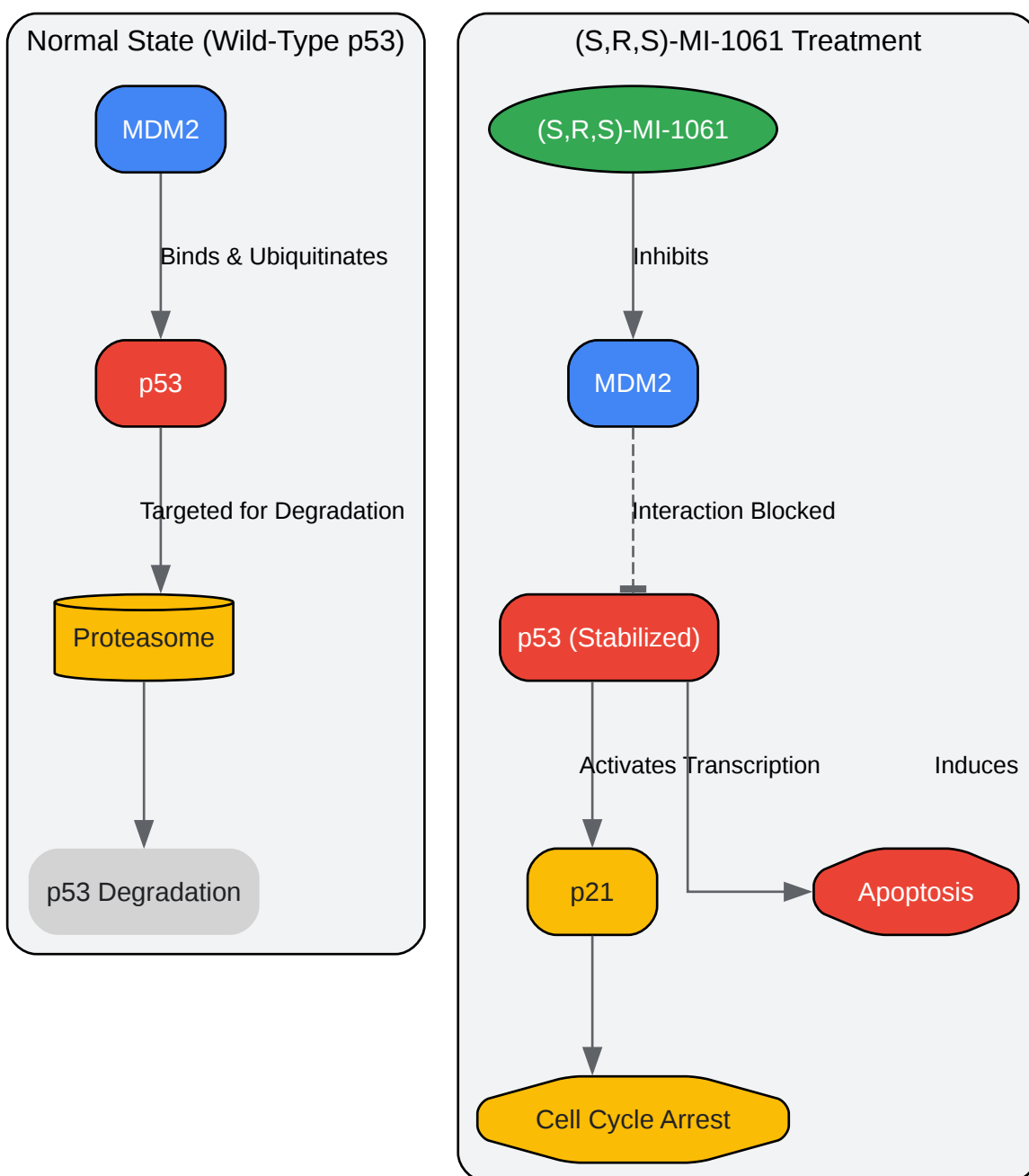
Mechanism of Action: MDM2-p53 Inhibition

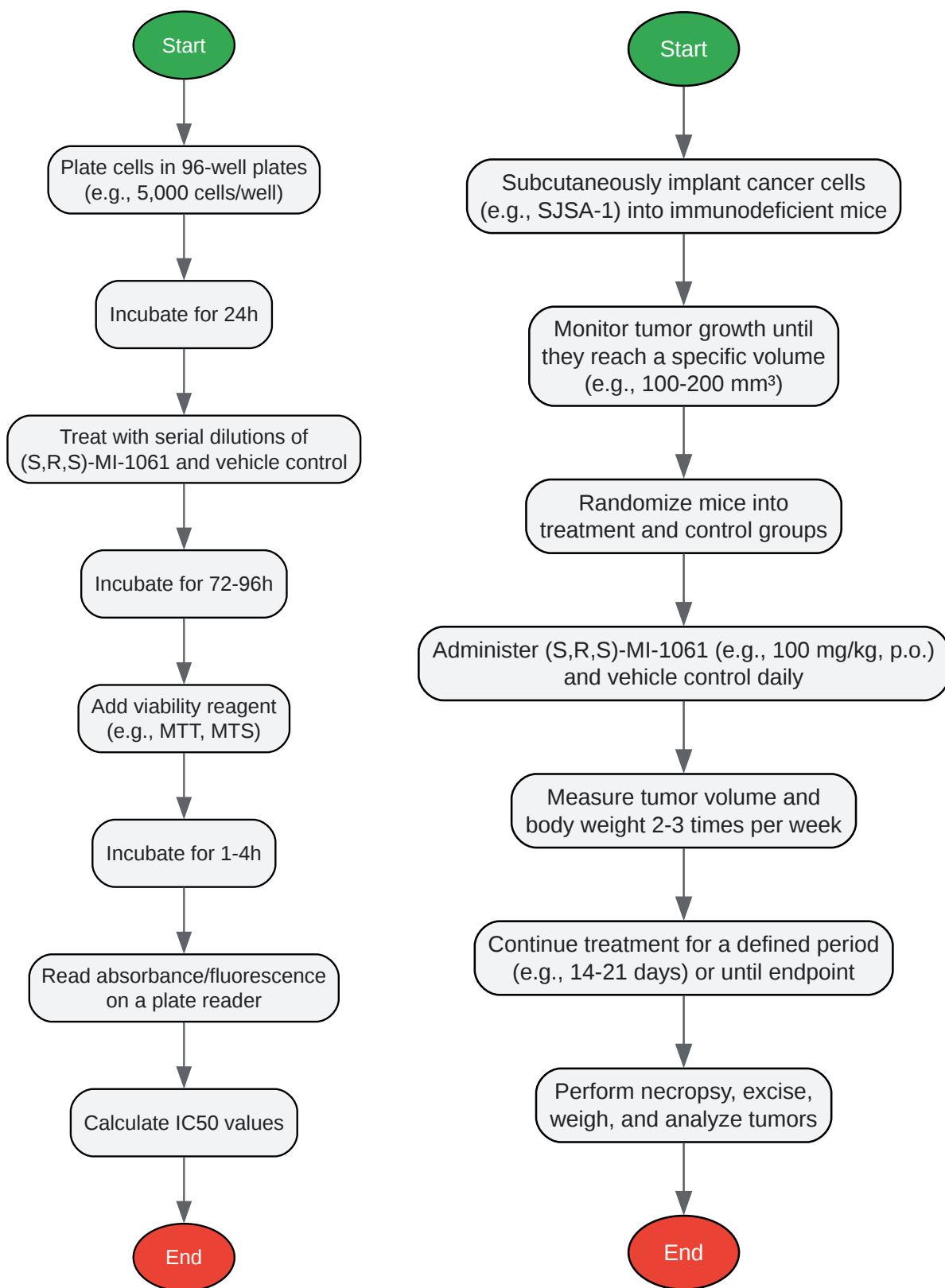
(S,R,S)-MI-1061 functions by competitively binding to the p53-binding pocket on the MDM2 protein. This steric hindrance prevents the interaction between MDM2 and p53. The abrogation of this interaction has two major consequences:

- **p53 Stabilization:** The inhibition of MDM2-mediated ubiquitination and subsequent proteasomal degradation leads to the accumulation of p53 protein within the cell.

- p53 Activation: The stabilized p53 is free to act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[4]

The cellular consequence is a potent, p53-dependent anti-proliferative and pro-apoptotic effect in cancer cells that harbor wild-type p53.





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